3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
Overview
Description
3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . It is commonly used in organic synthesis and research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid typically involves the reaction of 3-nitrobenzoic acid with tert-butyl carbazate under specific conditions. The reaction proceeds through the following steps:
Reduction of 3-nitrobenzoic acid: The nitro group is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Formation of hydrazide: The resulting amine reacts with tert-butyl carbazate to form the hydrazide derivative.
Hydrolysis: The hydrazide is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
- 2-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
- 4-(2-(tert-Butoxycarbonyl)hydrazinyl)benzoic acid
Comparison
This compound is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to similar compounds. The position of the hydrazinyl group on the benzene ring influences its chemical behavior and applications .
Properties
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxycarbonyl]hydrazinyl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-13-9-6-4-5-8(7-9)10(15)16/h4-7,13H,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALBKMGURMIQOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=CC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50617127 | |
Record name | 3-[2-(tert-Butoxycarbonyl)hydrazinyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156899-02-4 | |
Record name | 3-[2-(tert-Butoxycarbonyl)hydrazinyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50617127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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